molecular formula C9H7ClN2O B042917 1-(4-Chlorophenyl)-1H-pyrazol-3-ol CAS No. 76205-19-1

1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Cat. No. B042917
CAS RN: 76205-19-1
M. Wt: 194.62 g/mol
InChI Key: DRENHOMDLNJDOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, typically involves regiospecific reactions. A notable example includes the synthesis of related compounds where single-crystal X-ray analysis was essential for unambiguous structure determination due to the complexity of identifying the regioisomer formed by spectroscopic techniques alone (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction studies. For instance, compounds structurally related to 1-(4-Chlorophenyl)-1H-pyrazol-3-ol showed distinct conformational differences due to the arrangement of methoxybenzene and pyrazole rings, revealing insights into the molecular geometry and intermolecular interactions of these compounds (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to the formation of various biologically active compounds. For example, the synthesis of novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to biologically-active nitrogenous heterocycles demonstrated significant antitumor activity, highlighting the potential pharmaceutical applications of these compounds (Rostom, 2010).

Scientific Research Applications

  • Protein Kinase Inhibition : A study by Singh et al. (2009) in the Iranian Journal of Biotechnology highlights the synthesis of a related compound, which can optimize the inhibition of protein kinases. This is significant for understanding the properties and effects of candidate drugs on the human body (Singh, Tomar, Das, & Singh, 2009).

  • Antimicrobial Activity : Sivakumar et al. (2020) in the Journal of Molecular Structure reported that a novel pyrazole derivative might exhibit antimicrobial activity against bacteria (Sivakumar et al., 2020).

  • Electrochemical Studies : Nakum and Jadeja (2018) in Zeitschrift für Naturforschung B found that synthesized 1-(4-Chlorophenyl)-1H-pyrazol-3-ol has a distorted square planar geometry and is used in electrochemical studies (Nakum & Jadeja, 2018).

  • Anticancer Drugs : Liu, Xu, & Xiong (2017) noted that 3-phenyl-1H-pyrazole derivatives are important intermediates in synthesizing biologically active compounds, including small molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).

  • Antitumor Potential : Rostom (2010) in Bioorganic & Medicinal Chemistry found that 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles showed significant antitumor potential against most tested tumor cell lines (Rostom, 2010).

  • Antibacterial and Antifungal Effects : Multiple studies, such as those by Sivakumar et al. (2021) and Viji et al. (2020), demonstrate the antibacterial and antifungal effects of various derivatives of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (Sivakumar et al., 2021), (Viji et al., 2020).

  • Molecular Structure and Hydrogen Bonds : Research by Dai et al. (2011) and Shahani et al. (2010) focuses on the molecular structure, stabilized by an intramolecular C-HN hydrogen bond, forming an S(6) ring motif in some derivatives (Dai, Zhang, Shi, Luo, & Shi, 2011), (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).

  • Regiospecific Synthesis : Kumarasinghe, Hruby, & Nichol (2009) describe the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester (Kumarasinghe, Hruby, & Nichol, 2009).

Safety And Hazards

“1-(4-Chlorophenyl)-1H-pyrazol-3-ol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate safety measures.

properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENHOMDLNJDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463329
Record name 1-(4-Chlorophenyl)-3-hydroxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-1H-pyrazol-3-ol

CAS RN

76205-19-1
Record name 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76205-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-hydroxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)pyrazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
XY Ren, JG Wang, YY Li - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 66| Part 1| January 2010| Page o186 doi:10.1107/S1600536809053641 Open Open …
Number of citations: 1 scripts.iucr.org
WG Birolli, BF da Silva, E Rodrigues-Filho - Science of the Total …, 2020 - Elsevier
The pesticides belonging the strobilurin group are among the most common contaminants in the environment. In this work, biodegradation studies of the strobilurin fungicide …
Number of citations: 23 www.sciencedirect.com
P Zhang, A Guan, X Xia, X Sun, S Wei… - Journal of agricultural …, 2019 - ACS Publications
To explore a novel fungicide effectively against cucumber downy mildew (CDM), a series of new arylpyrazole containing pyrimidine ether derivatives were designed and synthesized by …
Number of citations: 31 pubs.acs.org
L Lin, X Xu, S Song, L Xu, X Wu, L Liu, H Kuang, C Xu - Food Chemistry, 2022 - Elsevier
We produced three monoclonal antibodies with high specificity and sensitivity, and developed a lateral flow immunochromatography assay (LFIA) for the qualitative and quantitative …
Number of citations: 16 www.sciencedirect.com
Y Liu, G He, K Chen, Y Jin, Y Li, H Zhu - 2011 - Wiley Online Library
A novel, straightforward, and highly regioselective 4‐chlorination of 3‐oxypyrazole derivatives in boiling thionyl chloride (SOCl 2 ) in the presence of catalytic N,N‐dimethylformamide (…
JV Mercader, C Agulló, A Abad-Somovilla… - Organic & …, 2011 - pubs.rsc.org
The design and synthesis of functional chemical derivatives of small organic molecules is usually a key step for the intricate production of a variety of bioconjugates. In this respect, the …
Number of citations: 47 pubs.rsc.org
JV Mercader, C Agulló, FA Esteve-Turrillas… - Food control, 2013 - Elsevier
Strobilurins are a family of synthetic natural-derived pesticides widely used for fungi control in many crops. As part of a larger research project, a collection of monoclonal antibodies to …
Number of citations: 13 www.sciencedirect.com
S Patra - 2021 - era.library.ualberta.ca
Two new synthetic methods for preparing NN bond-containing heterocycles have been presented: one, by copper-catalyzed oxidative NN bond formation and two, by electrochemical …
Number of citations: 2 era.library.ualberta.ca
GD Gikas, Z Vryzas, I Karametos, VA Tsihrintzis - Processes, 2022 - mdpi.com
Pyraclostrobin is a fungicide extensively used for the control of various fungal diseases and is frequently detected in environmental samples. Natural systems, such as constructed …
Number of citations: 3 www.mdpi.com
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
In accordance with Article 6 of Regulation ( EC ) No 396/2005, the applicant BASF SE submitted a request to the competent national authority in France to modify the existing maximum …
Number of citations: 5 efsa.onlinelibrary.wiley.com

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